molecular formula C19H25FN4O B2796998 N-(1-Cyanocyclohexyl)-2-(4-fluoro-4-pyridin-2-ylpiperidin-1-yl)acetamide CAS No. 2108453-23-0

N-(1-Cyanocyclohexyl)-2-(4-fluoro-4-pyridin-2-ylpiperidin-1-yl)acetamide

货号 B2796998
CAS 编号: 2108453-23-0
分子量: 344.434
InChI 键: MHSQJQXRUXZKMB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1-Cyanocyclohexyl)-2-(4-fluoro-4-pyridin-2-ylpiperidin-1-yl)acetamide, also known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits.

作用机制

N-(1-Cyanocyclohexyl)-2-(4-fluoro-4-pyridin-2-ylpiperidin-1-yl)acetamide inhibits GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, N-(1-Cyanocyclohexyl)-2-(4-fluoro-4-pyridin-2-ylpiperidin-1-yl)acetamide increases the levels of GABA, leading to enhanced GABAergic neurotransmission. This mechanism of action is similar to that of other GABAergic drugs, such as benzodiazepines and barbiturates.
Biochemical and Physiological Effects:
N-(1-Cyanocyclohexyl)-2-(4-fluoro-4-pyridin-2-ylpiperidin-1-yl)acetamide has been shown to increase GABA levels in the brain, leading to enhanced GABAergic neurotransmission. This can result in anticonvulsant, anxiolytic, and sedative effects. N-(1-Cyanocyclohexyl)-2-(4-fluoro-4-pyridin-2-ylpiperidin-1-yl)acetamide has also been shown to reduce cocaine and alcohol use disorders in clinical trials.

实验室实验的优点和局限性

N-(1-Cyanocyclohexyl)-2-(4-fluoro-4-pyridin-2-ylpiperidin-1-yl)acetamide is a potent and selective inhibitor of GABA-AT, making it a valuable tool for studying the role of GABA in various neurological and psychiatric disorders. However, the synthesis method is complex and involves the use of hazardous chemicals, making it unsuitable for non-expert researchers.

未来方向

1. Further investigation into the potential therapeutic applications of N-(1-Cyanocyclohexyl)-2-(4-fluoro-4-pyridin-2-ylpiperidin-1-yl)acetamide in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder.
2. Development of safer and more efficient synthesis methods for N-(1-Cyanocyclohexyl)-2-(4-fluoro-4-pyridin-2-ylpiperidin-1-yl)acetamide.
3. Investigation into the long-term effects of N-(1-Cyanocyclohexyl)-2-(4-fluoro-4-pyridin-2-ylpiperidin-1-yl)acetamide on GABAergic neurotransmission and brain function.
4. Development of novel GABA-AT inhibitors with improved pharmacological properties.
5. Investigation into the potential use of N-(1-Cyanocyclohexyl)-2-(4-fluoro-4-pyridin-2-ylpiperidin-1-yl)acetamide as a tool for studying the role of GABA in neurodevelopmental disorders, such as autism and ADHD.
In conclusion, N-(1-Cyanocyclohexyl)-2-(4-fluoro-4-pyridin-2-ylpiperidin-1-yl)acetamide is a potent inhibitor of GABA-AT with potential therapeutic applications in various neurological and psychiatric disorders. Further research is needed to fully understand its mechanism of action and long-term effects, as well as to develop safer and more efficient synthesis methods and novel GABA-AT inhibitors.

合成方法

N-(1-Cyanocyclohexyl)-2-(4-fluoro-4-pyridin-2-ylpiperidin-1-yl)acetamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method is complex and involves the use of hazardous chemicals, making it unsuitable for non-expert researchers.

科学研究应用

N-(1-Cyanocyclohexyl)-2-(4-fluoro-4-pyridin-2-ylpiperidin-1-yl)acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. Preclinical studies have shown that N-(1-Cyanocyclohexyl)-2-(4-fluoro-4-pyridin-2-ylpiperidin-1-yl)acetamide can increase GABA levels in the brain, leading to anticonvulsant and anxiolytic effects. Clinical trials have also shown promising results in reducing cocaine and alcohol use disorders.

属性

IUPAC Name

N-(1-cyanocyclohexyl)-2-(4-fluoro-4-pyridin-2-ylpiperidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN4O/c20-19(16-6-2-5-11-22-16)9-12-24(13-10-19)14-17(25)23-18(15-21)7-3-1-4-8-18/h2,5-6,11H,1,3-4,7-10,12-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSQJQXRUXZKMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)CN2CCC(CC2)(C3=CC=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyanocyclohexyl)-2-(4-fluoro-4-pyridin-2-ylpiperidin-1-yl)acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。